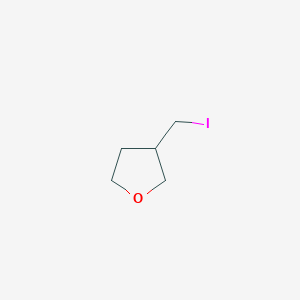

3-(Iodomethyl)oxolane

Description

BenchChem offers high-quality 3-(Iodomethyl)oxolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Iodomethyl)oxolane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

3-(iodomethyl)oxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9IO/c6-3-5-1-2-7-4-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJXHPFDJZCXTQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376657 | |

| Record name | 3-(iodomethyl)oxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475060-43-6 | |

| Record name | 3-(iodomethyl)oxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(iodomethyl)oxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to the Synthesis of 3-(Iodomethyl)oxolane from 3-(Hydroxymethyl)oxolane

Abstract: This technical guide provides a comprehensive overview of the synthetic routes for the conversion of 3-(hydroxymethyl)oxolane to 3-(iodomethyl)oxolane, a valuable intermediate in pharmaceutical and chemical research. The document delves into the mechanistic underpinnings, practical execution, and comparative analysis of the most prevalent and effective methods. It is intended to serve as a critical resource for researchers, scientists, and professionals in drug development, offering both theoretical insights and actionable experimental protocols.

Introduction: The Significance of 3-(Iodomethyl)oxolane

3-(Iodomethyl)oxolane, also known as 3-(iodomethyl)tetrahydrofuran, is a key building block in organic synthesis. Its utility stems from the presence of the reactive carbon-iodine bond, which makes it an excellent substrate for nucleophilic substitution reactions. This allows for the introduction of the oxolane moiety into a wide range of molecular scaffolds, a common structural motif in many biologically active compounds and approved pharmaceuticals. The synthesis of this intermediate from the readily available and stable precursor, 3-(hydroxymethyl)oxolane, is a fundamental transformation that requires careful consideration of reaction conditions to achieve high yields and purity. This guide will explore the primary methodologies for this conversion, focusing on their mechanisms, advantages, and limitations.

Comparative Analysis of Synthetic Methodologies

The conversion of a primary alcohol, such as 3-(hydroxymethyl)oxolane, to the corresponding iodide can be accomplished through several synthetic strategies. The choice of method often depends on factors such as scale, desired purity, substrate tolerance, and reagent availability. The three principal approaches discussed herein are:

-

The Appel Reaction: A direct conversion utilizing triphenylphosphine and iodine.

-

Two-Step Sulfonate Ester Formation and Finkelstein Reaction: A reliable method involving the conversion of the alcohol to a sulfonate ester (tosylate or mesylate) followed by nucleophilic substitution with an iodide salt.

-

Direct Iodination with other Reagents: Methods employing alternative iodinating agents.

A summary of these key methodologies is presented below:

| Method | Reagents | Key Advantages | Key Disadvantages | Typical Yield |

| Appel Reaction | PPh₃, I₂, Imidazole | Mild reaction conditions; High yields.[1][2] | Formation of triphenylphosphine oxide byproduct, which can be difficult to remove.[3][4] | High |

| Sulfonate Ester/Finkelstein | 1. TsCl or MsCl, Base2. NaI or KI | High-yielding and reliable; Avoids harsh reagents.[5][6] | Two-step process; Requires isolation of the intermediate sulfonate ester. | High |

| Direct Iodination (CeCl₃·7H₂O/NaI) | CeCl₃·7H₂O, NaI | Exceedingly mild conditions; Simple procedure.[7][8] | May not be as general as other methods. | Good to High |

Mechanistic Insights and Strategic Considerations

A thorough understanding of the underlying reaction mechanisms is paramount for successful synthesis, troubleshooting, and optimization.

The Appel Reaction: A Direct Approach

The Appel reaction provides a direct and efficient route for the conversion of alcohols to alkyl iodides under mild conditions.[2][9] The reaction of triphenylphosphine (PPh₃) with iodine (I₂) in the presence of imidazole generates a phosphonium iodide intermediate. The alcohol, 3-(hydroxymethyl)oxolane, then reacts with this intermediate to form an alkoxyphosphonium iodide. The final step is an S(_N)2 displacement of triphenylphosphine oxide (TPPO) by the iodide ion, leading to the formation of 3-(iodomethyl)oxolane with inversion of configuration (though this is not relevant for the achiral starting material).[1][2][10]

The primary challenge associated with the Appel reaction is the removal of the triphenylphosphine oxide byproduct, which is often a solid that can be difficult to separate from the desired product, sometimes necessitating chromatographic purification.[3][11] Several methods have been developed to facilitate the removal of TPPO, including precipitation with metal salts like zinc chloride or calcium bromide.[12][13][14]

Figure 1: Simplified workflow of the Appel Reaction.

The Two-Step Approach: Sulfonate Esters and the Finkelstein Reaction

This robust, two-step methodology first converts the hydroxyl group into a good leaving group, typically a tosylate (OTs) or a mesylate (OMs), followed by a nucleophilic substitution with an iodide salt in what is known as the Finkelstein reaction.[5][6][15]

Step 1: Formation of the Sulfonate Ester

3-(Hydroxymethyl)oxolane is reacted with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base, such as pyridine or triethylamine. This reaction converts the poorly leaving hydroxyl group into a highly effective sulfonate leaving group.[15] The stereochemistry at the carbon bearing the oxygen is retained during this step.[15]

Step 2: The Finkelstein Reaction

The resulting 3-(tosyloxymethyl)oxolane or 3-(mesyloxymethyl)oxolane is then treated with an alkali metal iodide, such as sodium iodide (NaI) or potassium iodide (KI), in a suitable solvent like acetone.[5][16] The Finkelstein reaction is a classic S(_N)2 reaction where the iodide ion displaces the sulfonate ester.[17][18] The reaction is often driven to completion by Le Châtelier's principle, as the resulting sodium or potassium sulfonate salt is typically insoluble in acetone and precipitates out of the reaction mixture.[5][17][18]

Sources

- 1. Alcohol to Iodide - Common Conditions [commonorganicchemistry.com]

- 2. Appel Reaction [organic-chemistry.org]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. Appel reaction - Wikipedia [en.wikipedia.org]

- 5. adichemistry.com [adichemistry.com]

- 6. Sciencemadness Discussion Board - Reactions of alcohols to form alkyl bromides and tosylates - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. Alkyl iodide synthesis by iodination or substitution [organic-chemistry.org]

- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 9. name-reaction.com [name-reaction.com]

- 10. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. jk-sci.com [jk-sci.com]

- 17. lscollege.ac.in [lscollege.ac.in]

- 18. Finkelstein reaction - Wikipedia [en.wikipedia.org]

3-(Iodomethyl)oxolane CAS number and properties

An In-depth Technical Guide to 3-(Iodomethyl)oxolane: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on 3-(Iodomethyl)oxolane. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind its synthesis, its inherent reactivity, and its strategic application as a valuable building block in the design of novel therapeutics.

Introduction: The Strategic Value of the Oxolane Moiety

In the landscape of modern drug discovery, there is a pronounced shift towards molecules with higher three-dimensional complexity, or sp³-richness. These scaffolds often lead to improved physicochemical properties, such as enhanced solubility and metabolic stability, while providing better defined vectors for interacting with biological targets. The oxolane (tetrahydrofuran) ring is a privileged heterocyclic motif that embodies these desirable characteristics. 3-(Iodomethyl)oxolane emerges as a key reagent, offering a direct and efficient means to incorporate this sp³-rich, polar heterocycle into a wide array of molecular architectures. Its utility is rooted in the predictable reactivity of the primary iodide, making it an ideal electrophilic partner for nucleophilic substitution reactions.

Core Identification and Physicochemical Profile

Precise identification is the cornerstone of reproducible science. 3-(Iodomethyl)oxolane is cataloged under several identifiers, with its core properties summarized below for rapid reference.

| Property | Value | Source(s) |

| CAS Number | 475060-43-6 | [1][2][3][4] |

| IUPAC Name | 3-(Iodomethyl)oxolane | [1] |

| Synonyms | Tetrahydro-3-(iodomethyl)-furan, 3-(Iodomethyl)-tetrahydrofuran | [2][3][4][5] |

| Molecular Formula | C₅H₉IO | [1][2][3] |

| Molecular Weight | 212.03 g/mol | [1][2][4][5] |

| Appearance | Colorless to light yellow liquid | [2][3][5] |

| Boiling Point | 208 °C | [2][5] |

| Density | 1.772 g/cm³ | [2][5] |

| Flash Point | 80 °C | [2][5] |

| InChI Key | UJXHPFDJZCXTQR-UHFFFAOYNA-N | [1][3] |

Synthesis and Characterization: A Validated Protocol

While various methods exist for the synthesis of tetrahydrofurans, the most direct and reliable route to 3-(Iodomethyl)oxolane involves the iodination of its corresponding alcohol precursor, (Tetrahydrofuran-3-yl)methanol. The Appel reaction is a classic and highly effective choice for this transformation due to its mild conditions and high yield.

Synthetic Workflow: The Appel Reaction

The conversion of the primary alcohol to the primary iodide proceeds via a phosphonium intermediate. This choice is deliberate; it avoids the harsh acidic conditions that could potentially lead to ring-opening of the oxolane moiety and operates at manageable temperatures.

Caption: Workflow for the synthesis of 3-(Iodomethyl)oxolane via the Appel reaction.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, with clear checkpoints for reaction monitoring and purification.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add triphenylphosphine (1.2 eq.) and a suitable solvent such as dichloromethane (DCM) or acetonitrile. Cool the resulting solution to 0 °C in an ice bath.

-

Reagent Addition: Add iodine (I₂, 1.2 eq.) portion-wise to the stirred solution. The mixture will turn a dark brown/purple color. Continue stirring until a homogenous solution of the triphenylphosphine-iodine adduct is formed.

-

Substrate Introduction: Slowly add a solution of (Tetrahydrofuran-3-yl)methanol (1.0 eq.) in the same solvent to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting alcohol.

-

Workup and Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). This will neutralize any remaining iodine, causing the dark color to dissipate. Transfer the mixture to a separatory funnel and extract with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 3-(Iodomethyl)oxolane.

Reactivity and Mechanistic Considerations

The synthetic utility of 3-(Iodomethyl)oxolane is dominated by the reactivity of the carbon-iodine bond. Iodide is an excellent leaving group, making the adjacent methylene carbon highly electrophilic and susceptible to nucleophilic attack.

The Sₙ2 Reaction Pathway

The primary nature of the alkyl iodide strongly favors a bimolecular nucleophilic substitution (Sₙ2) mechanism. This provides a high degree of predictability and stereochemical control. A wide range of nucleophiles, including amines, thiols, azides, and carbanions, can be used to displace the iodide, effectively "stitching" the oxolane moiety onto a target molecule.

Caption: Generalized Sₙ2 reaction pathway for 3-(Iodomethyl)oxolane with a nucleophile (Nu:⁻).

This reactivity is fundamental to its role as a building block. For drug development professionals, this means that a core scaffold containing, for example, a secondary amine or a phenol can be readily alkylated with 3-(Iodomethyl)oxolane to introduce the beneficial tetrahydrofuran group.

Applications in Drug Discovery and Development

The incorporation of small, polar, sp³-rich heterocyclic rings like oxolane is a well-established strategy for optimizing the properties of drug candidates.[6] While oxetanes have been reviewed extensively for their ability to act as surrogates for gem-dimethyl or carbonyl groups, the five-membered oxolane ring offers similar, albeit distinct, advantages.[7][8]

-

Improved Aqueous Solubility: The oxygen atom in the oxolane ring can act as a hydrogen bond acceptor, which can disrupt crystal lattice packing and improve interactions with water, thereby increasing solubility—a critical parameter for oral bioavailability.

-

Metabolic Stability: The tetrahydrofuran ring is generally resistant to metabolic degradation by cytochrome P450 enzymes compared to more lipophilic or electronically activated aromatic systems. Replacing a metabolically labile group with the (oxolan-3-yl)methyl moiety can block a key metabolic pathway, extending the half-life of a drug candidate.

-

Vectorial Exit from Lipophilic Pockets: In structure-based drug design, the oxolane group can serve as a "vector" to exit a greasy, lipophilic binding pocket of a protein and extend into the solvent-exposed region, improving both potency and pharmacokinetic properties.

-

Intermediate for Complex Syntheses: Substituted tetrahydrofurans are core structures in a vast number of natural products and biologically active molecules.[9] 3-(Iodomethyl)oxolane serves as an intermediate for accessing more complex tetrahydrofuran derivatives.[10]

Safety, Handling, and Storage

As a reactive alkylating agent, 3-(Iodomethyl)oxolane must be handled with appropriate care. The following table summarizes its key hazards and recommended handling procedures based on available safety data sheets.

| Hazard Category | Description | Precautionary Measures | Source(s) |

| Health Hazards | Harmful if swallowed or in contact with skin. Causes skin irritation and serious eye damage.[5][11] Toxic if inhaled and may cause respiratory irritation.[5][11] | Use only in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[12] Wash skin thoroughly after handling.[5] | |

| Physical Hazards | Combustible liquid.[5] | Keep away from heat, sparks, open flames, and hot surfaces.[5] | |

| Storage | Store in a tightly closed container in a cool, well-ventilated place under an inert atmosphere (nitrogen or argon) at 2–8 °C.[2][5] |

Conclusion

3-(Iodomethyl)oxolane is more than a simple chemical reagent; it is a strategic tool for the modern medicinal chemist. Its well-defined physicochemical properties, straightforward synthesis, and predictable Sₙ2 reactivity make it an invaluable building block for introducing the pharmacokinetically favorable oxolane moiety. By leveraging this reagent, researchers can systematically modulate the properties of lead compounds, addressing common challenges in drug development such as poor solubility and metabolic instability, thereby accelerating the journey from discovery to clinical application.

References

- Molecules PDF - M

- TETRAHYDRO-3-(IODOMETHYL)-FURAN | 475060-43-6. ChemicalBook.

- TETRAHYDRO-3-(IODOMETHYL)-FURAN | 475060-43-6 - ChemicalBook (extended).

- 3-(Iodomethyl)tetrahydrofuran. CymitQuimica.

- SAFETY D

- Safety D

- 3-(iodomethyl)

- SAFETY D

- SAFETY D

- Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central.

- 3-(Iodomethyl)-tetrahydrofuran. Synchem.

- 3-Hydroxytetrahydrofuran. Wikipedia.

- Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.

- Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PubMed Central.

- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. PubMed.

Sources

- 1. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 2. TETRAHYDRO-3-(IODOMETHYL)-FURAN | 475060-43-6 [chemicalbook.com]

- 3. 3-(Iodomethyl)tetrahydrofuran | CymitQuimica [cymitquimica.com]

- 4. synchem.de [synchem.de]

- 5. TETRAHYDRO-3-(IODOMETHYL)-FURAN | 475060-43-6 [amp.chemicalbook.com]

- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-Hydroxytetrahydrofuran - Wikipedia [en.wikipedia.org]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. chemicalbook.com [chemicalbook.com]

physical and chemical properties of 3-(iodomethyl)oxolane

An In-Depth Technical Guide to 3-(Iodomethyl)oxolane: Properties, Reactivity, and Applications

Introduction: The Oxolane Moiety in Modern Chemistry

3-(Iodomethyl)oxolane, also known as 3-(iodomethyl)tetrahydrofuran, is a heterocyclic organic compound that has garnered interest in synthetic and medicinal chemistry.[1][2] As a derivative of tetrahydrofuran (THF), it belongs to a class of saturated cyclic ethers called oxolanes.[3] The oxolane ring is a prevalent scaffold in numerous natural products and biologically active molecules, prized for its ability to improve physicochemical properties such as aqueous solubility and metabolic stability.[4][5] The incorporation of an iodomethyl group at the 3-position transforms the stable oxolane core into a versatile electrophilic building block, enabling its use in a wide array of chemical transformations.

This guide provides a comprehensive overview of the , its spectroscopic signature, characteristic reactivity, and its applications for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

3-(Iodomethyl)oxolane is typically a colorless to light yellow liquid under standard conditions.[1][2] Its key identifiers and physical properties are summarized below, reflecting a structure that combines a polar ether group with a heavy, polarizable iodine atom.

| Property | Value | Source |

| IUPAC Name | 3-(Iodomethyl)oxolane | [6] |

| Synonyms | Tetrahydro-3-(iodomethyl)-furan, 3-Iodomethyl-tetrahydrofuran | [1][2] |

| CAS Number | 475060-43-6 | [1][6] |

| Molecular Formula | C₅H₉IO | [1][6] |

| Molecular Weight | 212.03 g/mol | [1][6] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Boiling Point | 208 °C | [1][7] |

| Density | 1.772 g/cm³ | [1][7] |

| Flash Point | 80 °C | [1][7] |

The molecule's high boiling point and density are characteristic of organoiodides and are significantly influenced by the mass of the iodine atom and intermolecular dipole-dipole interactions.

Spectroscopic Characterization: An Interpretive Framework

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insight into the connectivity and chemical environment of atoms.[10]

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the protons on the oxolane ring and the iodomethyl group. The electronegativity of the ring oxygen and the iodine atom will cause adjacent protons to be "deshielded," shifting their signals downfield (higher ppm values).[10][11]

| Predicted Proton Environment | Approx. Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CH₂-I (Iodomethyl protons) | 3.2 - 3.5 | Doublet (d) |

| -O-CH₂- (Ring protons adjacent to O) | 3.6 - 4.0 | Multiplet (m) |

| -CH- (Ring proton at C3) | 2.5 - 2.9 | Multiplet (m) |

| -CH₂- (Ring protons at C4) | 1.8 - 2.2 | Multiplet (m) |

-

¹³C NMR Spectroscopy : The carbon NMR spectrum should display four distinct signals, as the two carbons adjacent to the oxygen are chemically different due to the substitution at the 3-position. The carbon bonded to iodine will be significantly shifted upfield relative to a carbon bonded to a less electronegative halogen, a characteristic effect of heavier halogens.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups by detecting their characteristic vibrational frequencies.[8] For 3-(iodomethyl)oxolane, the key absorptions would include:

-

C-H Stretching (sp³) : Strong peaks in the 2850-3000 cm⁻¹ region.

-

C-O-C Stretching (Ether) : A strong, characteristic peak typically found in the 1050-1150 cm⁻¹ region. This is a key diagnostic peak for the oxolane ring.

-

C-I Stretching : A weak to medium intensity peak in the "fingerprint region," typically around 500-600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion (M⁺) : A peak corresponding to the molecular weight (m/z = 212) should be observable.

-

Key Fragments : A prominent peak at m/z = 85, corresponding to the loss of the iodine atom ([M-I]⁺), is expected. Another significant fragment would be at m/z = 127, corresponding to the iodine cation (I⁺).

Chemical Properties and Reactivity

The primary utility of 3-(iodomethyl)oxolane in synthesis stems from its nature as a potent alkylating agent. The carbon-iodine bond is relatively weak and highly polarizable, making the iodide ion an excellent leaving group in nucleophilic substitution reactions, particularly Sₙ2 reactions.

Nucleophilic Substitution Reactions

3-(Iodomethyl)oxolane readily reacts with a wide range of nucleophiles (Nu⁻), such as alkoxides, phenoxides, thiolates, and amines, to introduce the oxolane-3-ylmethyl moiety onto a target molecule. This reaction is central to its application in drug discovery for scaffold hopping and property modulation.

Caption: Generalized Sₙ2 reaction pathway of 3-(iodomethyl)oxolane.

Applications in Drug Discovery and Development

The tetrahydrofuran (oxolane) ring is considered a "privileged scaffold" in medicinal chemistry.[4][5] Its inclusion can improve a compound's pharmacokinetic profile by:

-

Increasing Solubility : The polar ether oxygen can act as a hydrogen bond acceptor, improving aqueous solubility.[4]

-

Modulating Lipophilicity : It can serve as a bioisosteric replacement for less desirable groups like gem-dimethyl or carbonyl functionalities.[4]

-

Improving Metabolic Stability : The saturated ring is generally resistant to metabolic degradation compared to aromatic systems.

3-(Iodomethyl)oxolane serves as a key reagent for introducing this beneficial moiety. For instance, it can be used to modify a lead compound containing a phenolic hydroxyl or a primary amine to enhance its drug-like properties.

Experimental Protocol: Synthesis of an Aryl Ether

This protocol describes a standard procedure for the O-alkylation of a phenol using 3-(iodomethyl)oxolane, a common transformation in medicinal chemistry.

Objective: To synthesize 1-(oxolan-3-ylmethoxy)benzene from phenol.

Materials:

-

Phenol

-

3-(Iodomethyl)oxolane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Thin Layer Chromatography (TLC) plates (silica gel)

Protocol Steps:

-

Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add phenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

-

Addition of Alkylating Agent : While stirring the suspension, add 3-(iodomethyl)oxolane (1.1 eq) dropwise at room temperature.

-

Reaction : Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 12-24 hours.

-

Monitoring : Monitor the reaction progress by TLC, observing the consumption of the phenol starting material.

-

Work-up : After completion, cool the mixture to room temperature and filter off the solid K₂CO₃. Concentrate the filtrate under reduced pressure to remove the acetone.

-

Extraction : Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification : Purify the crude residue by silica gel column chromatography to obtain the pure 1-(oxolan-3-ylmethoxy)benzene.

Caption: Experimental workflow for the synthesis of an aryl ether.

Safety and Handling

As with any reactive chemical, proper safety precautions are essential when handling 3-(iodomethyl)oxolane.

-

Hazards : It is expected to be a skin and eye irritant.[7] Organoiodides can be lachrymatory. Inhalation of vapors should be avoided.

-

Handling : Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Storage : Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated at 2-8 °C to prevent degradation.[1][7] The parent compound, tetrahydrofuran, can form explosive peroxides over time upon exposure to air, a potential risk for its derivatives as well.[12][13]

Conclusion

3-(Iodomethyl)oxolane is a valuable and versatile reagent in organic synthesis. Its well-defined physical properties and predictable reactivity, dominated by its function as an electrophilic alkylating agent, make it an important tool for introducing the beneficial oxolane scaffold into new molecules. For professionals in drug discovery, this building block offers a straightforward strategy to enhance the physicochemical and pharmacokinetic properties of lead compounds, underscoring its significance in the development of next-generation therapeutics.

References

- Molecules PDF - Matrix Fine Chemicals. (n.d.).

- TETRAHYDRO-3-(IODOMETHYL)-FURAN | 475060-43-6. (2025). ChemicalBook.

- TETRAHYDRO-3-(IODOMETHYL)-FURAN | 475060-43-6. (2025). ChemicalBook.

- 3-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)-4-(iodomethyl)oxolane. (n.d.). PubChem.

- 3-(Iodomethyl)tetrahydrofuran. (n.d.). CymitQuimica.

- SAFETY DATA SHEET - Tetrahydrofuran. (2009). Fisher Scientific.

- SAFETY DATA SHEET - Tetrahydrofuran. (2018). Sigma-Aldrich.

- SAFETY DATA SHEET - Tetrahydrofuran. (2025). Sigma-Aldrich.

- SAFETY DATA SHEET - (R)-(-)-3-Hydroxytetrahydrofuran. (2010). Fisher Scientific.

- SAFETY DATA SHEET - Tetrahydrofuran. (2024). Sigma-Aldrich.

- The Rising Star of Medicinal Chemistry: Applications of 3-Iodooxetane in Drug Discovery. (2025). Benchchem.

- 2-(iodomethyl)-3-methyltetrahydrofuran. (2025). Chemical Synthesis Database.

- Tetrahydrofuran. (n.d.). Wikipedia.

- Applications of oxetanes in drug discovery and medicinal chemistry. (n.d.). PMC - PubMed Central.

- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019). YouTube.

- Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. (2025). ResearchGate.

- An approach to the synthesis of phomactins using a Wittig rearrangement. (n.d.). Arkat USA.

- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.).

- NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. (n.d.). Universal Class.

- (3R-cis)-5-(2,4-difluorophenyl)tetrahydro-5-(iodomethyl)-3-furanmethanol. (n.d.). LookChem.

- (3R)-3-(bromomethyl)oxolane. (n.d.). PubChem.

- Tetrahydrofuran | (CH2)3CH2O | CID 8028. (n.d.). PubChem.

- Tetrahydrofuran synthesis. (n.d.). Organic Chemistry Portal.

- Spectroscopic data for 3-Iodopentane (NMR, IR, Mass Spec). (2025). Benchchem.

- Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. (n.d.). PMC - NIH.

- Applications of oxetanes in drug discovery and medicinal chemistry. (2025). Semantic Scholar.

- Advancements in the Synthesis and Biomedical Impacts of Molecules Incorporating 1,3-Dioxolane. (2024). Iraqi Journal of Pharmacy.

- Chemical Reactivity of Tetrahydrofuran. (2022). ChemicalBook.

- The Activity-Enhancing Effect of the 1,3-Dioxolane Ring in Biomedicine (A Review). (2025).

Sources

- 1. TETRAHYDRO-3-(IODOMETHYL)-FURAN | 475060-43-6 [chemicalbook.com]

- 2. 3-(Iodomethyl)tetrahydrofuran | CymitQuimica [cymitquimica.com]

- 3. Tetrahydrofuran - Wikipedia [en.wikipedia.org]

- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 7. TETRAHYDRO-3-(IODOMETHYL)-FURAN | 475060-43-6 [amp.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 10. benchchem.com [benchchem.com]

- 11. lehigh.edu [lehigh.edu]

- 12. fishersci.com [fishersci.com]

- 13. Chemical Reactivity of Tetrahydrofuran_Chemicalbook [chemicalbook.com]

Authored by: Dr. Gemini, Senior Application Scientist

An In-depth Technical Guide to 3-(Iodomethyl)oxolane: Synthesis, Properties, and Applications in Chemical Research

Abstract

This technical guide provides a comprehensive overview of 3-(Iodomethyl)oxolane, a valuable heterocyclic building block for researchers in organic synthesis and drug development. Also known by its synonym, 3-(Iodomethyl)tetrahydrofuran, this compound serves as a key reagent for introducing the tetrahydrofuran-3-ylmethyl moiety into target molecules. The tetrahydrofuran (THF) ring is a prevalent scaffold in medicinal chemistry, often employed to enhance aqueous solubility, modulate lipophilicity, and serve as a bioisosteric replacement for other functional groups. This document details the physicochemical properties of 3-(Iodomethyl)oxolane, provides a representative, field-proven protocol for its synthesis from a commercially available precursor, outlines its characteristic reactivity as an alkylating agent, and discusses its potential applications in the development of novel chemical entities. All methodologies are presented with a focus on causality, ensuring protocols are robust and self-validating for the intended scientific audience.

Core Molecular Profile

3-(Iodomethyl)oxolane is a five-membered saturated ether ring functionalized with a primary alkyl iodide. This combination of a polar, aprotic ether and a reactive electrophilic center makes it a versatile synthetic intermediate.

Chemical Structure and Identifiers

The fundamental properties of 3-(Iodomethyl)oxolane are summarized in the table below, providing essential data for laboratory use, including molecular formula, weight, and key registry numbers.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₉IO | [1][2] |

| Molecular Weight | 212.03 g/mol | [2][3] |

| CAS Number | 475060-43-6 | [1][2][3] |

| Synonyms | 3-(Iodomethyl)tetrahydrofuran, Furan, tetrahydro-3-(iodomethyl)- | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| InChI Key | UJXHPFDJZCXTQR-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physical properties of a reagent are critical for designing experimental setups, particularly for purification and reaction temperature control.

| Property | Value | Source(s) |

| Boiling Point | 208 °C | [4] |

| Density | 1.772 g/cm³ | [4] |

| Flash Point | 80 °C | [4] |

| Storage Conditions | Store at 2–8 °C under an inert atmosphere (e.g., Argon) | [4] |

Synthesis of 3-(Iodomethyl)oxolane

While multiple routes to functionalized tetrahydrofurans exist, a highly reliable and common strategy for preparing primary alkyl iodides from primary alcohols is the Appel reaction.[3][5] This method offers mild reaction conditions and high yields, making it suitable for laboratory-scale synthesis. The precursor, (Tetrahydrofuran-3-yl)methanol, is commercially available.

Synthetic Workflow: Appel Iodination

The conversion of the hydroxyl group to an iodide proceeds via an oxyphosphonium intermediate, which is subsequently displaced by an iodide ion in a classic Sₙ2 reaction.[6] Imidazole is used to buffer the reaction and trap the generated HI.

Caption: Workflow for the synthesis of 3-(Iodomethyl)oxolane.

Detailed Experimental Protocol

This protocol is a representative procedure based on the well-established Appel reaction for converting primary alcohols to iodides.[6]

Materials:

-

(Tetrahydrofuran-3-yl)methanol (1.0 eq.)

-

Triphenylphosphine (PPh₃) (1.5 eq.)

-

Iodine (I₂) (1.5 eq.)

-

Imidazole (3.0 eq.)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

Procedure:

-

To a flame-dried round-bottom flask under an inert argon atmosphere, add triphenylphosphine (1.5 eq.) and anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Add imidazole (3.0 eq.) followed by the portion-wise addition of solid iodine (1.5 eq.). The solution will turn dark brown. Stir for 10-15 minutes at 0 °C.

-

Add a solution of (Tetrahydrofuran-3-yl)methanol (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated aqueous Na₂S₂O₃ solution until the brown color disappears.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation (noting the boiling point of 208 °C at atmospheric pressure) to yield pure 3-(Iodomethyl)oxolane.[4]

Spectroscopic Characterization (Predicted)

As of the date of this publication, specific experimental NMR data for 3-(Iodomethyl)oxolane is not widely available in peer-reviewed literature. The following analysis is a prediction based on established principles of NMR spectroscopy and data from analogous structures.[1][4][7]

-

¹H NMR: The proton spectrum is expected to be complex due to the molecule's asymmetry.

-

Iodomethyl Protons (-CH₂-I): These protons are adjacent to an electronegative iodine atom and a methine group. They are expected to appear as a doublet of doublets (or a more complex multiplet) in the range of δ 3.2-3.5 ppm .

-

Oxolane Ring Protons (-O-CH₂- and -CH-): The two methylene groups on the ring are diastereotopic, as are the protons within each methylene group. They will appear as complex multiplets. The protons adjacent to the oxygen (C2-H and C5-H) are the most deshielded and are expected between δ 3.6-4.0 ppm . The C4-H protons will be further upfield.

-

Methine Proton (-CH-CH₂I): This proton will be a multiplet, likely in the range of δ 2.5-2.8 ppm .

-

-

¹³C NMR:

-

Iodomethyl Carbon (-CH₂-I): This carbon is directly attached to iodine, which has a significant shielding effect (heavy atom effect). It is expected to appear far upfield, typically in the range of δ 5-15 ppm .

-

Oxolane Ring Carbons: The carbons adjacent to the oxygen (C2 and C5) will be the most downfield, expected in the range of δ 68-75 ppm . The other ring carbons (C3 and C4) will be in the aliphatic region, likely δ 30-45 ppm .

-

Reactivity and Applications in Drug Development

The primary utility of 3-(Iodomethyl)oxolane in chemical synthesis stems from its identity as a primary alkyl iodide. It is an excellent electrophile for Sₙ2 reactions with a wide range of nucleophiles.

Core Reactivity: Sₙ2 Nucleophilic Substitution

The key reaction is the displacement of the iodide, a superb leaving group, by a nucleophile. This allows for the covalent attachment of the "tetrahydrofuran-3-ylmethyl" group.

Caption: General Sₙ2 reactivity of 3-(Iodomethyl)oxolane.

Application in Heterocycle Alkylation

A significant application in drug development is the N-alkylation of nitrogen-containing heterocycles like indazoles, pyrazoles, imidazoles, and theophyllines.[8][9] The introduction of the THF moiety can improve pharmacokinetic properties such as solubility without drastically increasing lipophilicity.

Representative Protocol: N-Alkylation of a Heterocycle This protocol is adapted from general procedures for the N-alkylation of indazole-type scaffolds.[8]

Materials:

-

Heterocycle (e.g., 4-Iodo-3-methyl-1H-indazole) (1.0 eq.)

-

3-(Iodomethyl)oxolane (1.1 eq.)

-

Sodium hydride (NaH, 60% dispersion in oil) (1.2 eq.)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Procedure:

-

To a flame-dried flask under argon, add the heterocycle (1.0 eq.) and dissolve in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add NaH (1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved. Stir at 0 °C for 30 minutes to form the sodium salt of the heterocycle.

-

Slowly add 3-(Iodomethyl)oxolane (1.1 eq.) to the mixture.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC. Gentle heating (40-60 °C) may be required for less reactive substrates.

-

Cool the reaction to 0 °C and quench carefully by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to isolate the N-alkylated product(s).

Safety and Handling

Proper handling of 3-(Iodomethyl)oxolane is essential for laboratory safety. The compound presents multiple hazards.

-

Hazard Summary: Combustible liquid. Causes skin irritation and serious eye damage. May cause respiratory irritation.[4]

-

Personal Protective Equipment (PPE):

-

Wear protective gloves (nitrile or neoprene), lab coat, and chemical safety goggles or a face shield.

-

Handle only in a well-ventilated area or a chemical fume hood.

-

-

Handling:

-

Keep away from heat, sparks, and open flames.[4]

-

Avoid breathing vapors or mist.

-

Wash hands thoroughly after handling.

-

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water. Get medical advice if irritation persists.[4]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor.[4]

-

Inhalation: Move person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4]

-

Conclusion

3-(Iodomethyl)oxolane is a potent and versatile electrophile for introducing the valuable tetrahydrofuran-3-ylmethyl scaffold. Its synthesis is readily achievable from its corresponding alcohol via standard iodination methods like the Appel reaction. Its primary utility in research and development lies in the Sₙ2 alkylation of nucleophiles, particularly nitrogen heterocycles, to modulate the physicochemical and biological properties of lead compounds. While detailed spectroscopic data is not broadly published, its structure can be reliably confirmed by standard analytical techniques. Adherence to strict safety protocols is mandatory when handling this reactive and irritant compound. This guide provides the foundational knowledge for researchers to confidently incorporate 3-(Iodomethyl)oxolane into their synthetic programs.

References

-

Life Sciences Collection. (Date N/A). Tetrahydrofuran (THF) was distilled from sodium/benzophenone under argon atmosphere. 1H- and 13C-NMR spectra were recorded. Available at: [Link]

-

Liang, C., Gu, L., Yang, Y., & Chen, X. (Date N/A). Alternate Synthesis of HSP90 Inhibitor AT13387. Figshare. Available at: [Link]

-

Wikipedia. (Date N/A). Appel reaction. Available at: [Link]

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Available at: [Link]

-

PubChem. (Date N/A). 2-(Iodomethyl)-1,3-dioxolane. National Institutes of Health. Available at: [Link]

-

Chemsrc. (2025). 3-(chloromethyl)-3-(iodomethyl)oxetane. Available at: [Link]

-

NMRS.io. (Date N/A). 13C | THF-d8 | NMR Chemical Shifts. Available at: [Link]

-

Horváth, A. (Date N/A). Selective N-alkylation/α-arylation of N-heterocycles. Available at: [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities. Organometallics. Available at: [Link]

-

NROChemistry. (Date N/A). Appel Reaction: Mechanism & Examples. Available at: [Link]

-

Timári, I., et al. (Date N/A). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. PMC. Available at: [Link]

-

Organic Chemistry Portal. (Date N/A). Appel Reaction. Available at: [Link]

-

Cunningham, D., & Hunt, J. (Date N/A). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Appel reaction - Wikipedia [en.wikipedia.org]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. Appel Reaction [organic-chemistry.org]

- 6. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. compoundchem.com [compoundchem.com]

- 8. benchchem.com [benchchem.com]

- 9. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-(Iodomethyl)oxolane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. This guide offers a detailed exploration of the ¹H and ¹³C NMR spectra of 3-(iodomethyl)oxolane, a key heterocyclic building block in medicinal chemistry and materials science. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing both a theoretical framework for spectral interpretation and practical guidance for spectral acquisition. While a definitive experimental dataset for 3-(iodomethyl)oxolane is not publicly available in the cited literature, this guide presents a detailed theoretical analysis of the expected NMR spectra, grounded in fundamental principles of chemical shifts, spin-spin coupling, and diastereotopicity. This predictive analysis will empower researchers to confidently identify and characterize this compound and its derivatives.

Introduction

3-(Iodomethyl)oxolane, also known as 3-(iodomethyl)tetrahydrofuran, is a valuable synthetic intermediate. The oxolane (tetrahydrofuran) ring is a prevalent motif in numerous natural products and pharmaceutical agents, prized for its favorable pharmacokinetic properties. The introduction of an iodomethyl substituent provides a reactive handle for a variety of chemical transformations, including nucleophilic substitutions and cross-coupling reactions, making it a versatile precursor for the synthesis of more complex molecules.

Given its significance, the unambiguous structural elucidation of 3-(iodomethyl)oxolane is paramount. NMR spectroscopy, encompassing both ¹H and ¹³C nuclei, stands as the most powerful tool for this purpose, offering a detailed roadmap of the molecule's connectivity and stereochemistry. This guide will delve into the theoretical underpinnings of the NMR spectra of this compound, providing a framework for its identification and characterization.

Molecular Structure and Symmetry Considerations

To understand the NMR spectra of 3-(iodomethyl)oxolane, a preliminary analysis of its structure and symmetry is crucial. The molecule possesses a chiral center at the C3 position of the oxolane ring. This chirality has profound implications for the NMR spectra, rendering the protons on the C2, C4, and C5 methylene groups diastereotopic. Consequently, these geminal protons are chemically non-equivalent and are expected to exhibit distinct chemical shifts and mutual coupling.

Figure 1. Molecular Structure of 3-(iodomethyl)oxolane.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 3-(iodomethyl)oxolane is anticipated to be complex due to the aforementioned diastereotopicity and overlapping multiplets. The predicted chemical shifts are influenced by the electronegativity of the adjacent oxygen and iodine atoms, as well as by anisotropic effects within the five-membered ring.

Table 1: Predicted ¹H NMR Data for 3-(Iodomethyl)oxolane

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H2 (2H) | 3.6 - 3.9 | m | |

| H3 (1H) | 2.4 - 2.7 | m | |

| H4 (2H) | 1.8 - 2.2 | m | |

| H5 (2H) | 3.7 - 4.0 | m | |

| CH₂I (2H) | 3.2 - 3.4 | d | ~ 6-7 |

Analysis of Predicted ¹H NMR Spectrum:

-

H5 Protons (3.7 - 4.0 ppm): These protons are adjacent to the ring oxygen, leading to a significant downfield shift. Due to diastereotopicity, they will appear as a complex multiplet resulting from geminal and vicinal couplings.

-

H2 Protons (3.6 - 3.9 ppm): Similar to the H5 protons, the H2 protons are deshielded by the adjacent oxygen atom. Their diastereotopic nature will also lead to a complex multiplet.

-

CH₂I Protons (3.2 - 3.4 ppm): The protons of the iodomethyl group are deshielded by the electronegative iodine atom. They are expected to appear as a doublet due to coupling with the H3 proton.

-

H3 Proton (2.4 - 2.7 ppm): This methine proton is coupled to the protons on C2, C4, and the iodomethyl group, resulting in a complex multiplet.

-

H4 Protons (1.8 - 2.2 ppm): These protons are the most upfield in the spectrum, being furthest from the electronegative substituents. They will appear as a multiplet due to geminal and vicinal couplings.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of 3-(iodomethyl)oxolane is expected to show five distinct signals, one for each unique carbon atom. The chemical shifts are primarily influenced by the electronegativity of the directly attached and neighboring atoms.

Table 2: Predicted ¹³C NMR Data for 3-(Iodomethyl)oxolane

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C5 | 68 - 72 |

| C2 | 67 - 71 |

| C3 | 38 - 42 |

| C4 | 30 - 34 |

| CH₂I | 8 - 12 |

Analysis of Predicted ¹³C NMR Spectrum:

-

C2 and C5 (67 - 72 ppm): These carbons, being directly attached to the oxygen atom, will be the most deshielded and appear at the downfield end of the aliphatic region.

-

C3 (38 - 42 ppm): The methine carbon, being further from the oxygen but attached to the iodomethyl group, will appear at an intermediate chemical shift.

-

C4 (30 - 34 ppm): This carbon is the most shielded of the ring carbons.

-

CH₂I (8 - 12 ppm): The carbon of the iodomethyl group will be significantly shielded due to the "heavy atom effect" of iodine, causing it to appear at a very upfield chemical shift.

Experimental Protocol for NMR Sample Preparation and Data Acquisition

For researchers seeking to acquire experimental data for 3-(iodomethyl)oxolane, the following protocol is recommended.

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of purified 3-(iodomethyl)oxolane.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[1]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

2. ¹H NMR Acquisition:

-

Acquire the spectrum on a high-field NMR spectrometer (≥400 MHz is recommended for better resolution of complex multiplets).

-

Standard acquisition parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

3. ¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger sample quantity (20-50 mg) or a longer acquisition time may be necessary due to the low natural abundance of the ¹³C isotope.

-

Standard acquisition parameters include a 30-45° pulse angle and a relaxation delay of 2-5 seconds.

4. 2D NMR Experiments:

-

To aid in the definitive assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Figure 2. Experimental Workflow for NMR Analysis.

Conclusion

This technical guide provides a comprehensive theoretical framework for the interpretation of the ¹H and ¹³C NMR spectra of 3-(iodomethyl)oxolane. The predicted chemical shifts, multiplicities, and coupling patterns are based on established principles of NMR spectroscopy and provide a robust starting point for the analysis of experimentally acquired data. The diastereotopicity of the methylene protons in the oxolane ring is a key feature that gives rise to the complexity of the ¹H NMR spectrum. The provided experimental protocol offers practical guidance for obtaining high-quality NMR data. While definitive, publicly available experimental spectra are currently lacking, this guide equips researchers with the necessary knowledge to confidently identify, characterize, and utilize 3-(iodomethyl)oxolane in their synthetic endeavors.

References

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

Sources

Mass Spectrometric Analysis of 3-(Iodomethyl)oxolane: A Technical Guide

Introduction

3-(Iodomethyl)oxolane, also known as 3-(iodomethyl)tetrahydrofuran, is a halogenated heterocyclic compound with potential applications in organic synthesis and pharmaceutical development. Its structure, featuring a saturated five-membered oxolane (tetrahydrofuran) ring and a reactive iodomethyl substituent, presents a unique analytical challenge. Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of such molecules.[1][2] This guide provides an in-depth technical overview of the mass spectrometric behavior of 3-(iodomethyl)oxolane, focusing on the principles of fragmentation and practical experimental considerations for researchers, scientists, and drug development professionals.

Due to the limited availability of direct experimental mass spectra for this specific compound in public databases, this guide synthesizes foundational mass spectrometry principles with data from structurally related iodoalkanes and tetrahydrofuran derivatives to predict its fragmentation patterns.[3][4][5][6] This predictive approach provides a robust framework for compound identification and mechanistic investigation.

Principles of Ionization and Fragmentation

For a volatile, low-molecular-weight organic compound like 3-(iodomethyl)oxolane (C₅H₉IO, MW: 212.03 g/mol ), Electron Ionization (EI) is the most common and informative ionization technique, often coupled with Gas Chromatography (GC-MS).[7][8][9]

Electron Ionization (EI): In EI, the sample molecule is bombarded with high-energy electrons (typically 70 eV).[7][10] This process is energetic enough to eject an electron from the molecule, forming a positively charged radical ion known as the molecular ion (M•⁺).[11] EI is considered a "hard" ionization technique because the excess energy imparted to the molecular ion often causes it to undergo extensive and reproducible fragmentation.[1][12] The resulting pattern of fragment ions serves as a molecular "fingerprint," providing rich structural information.[7][13]

The fragmentation process is governed by the relative strengths of chemical bonds and the stability of the resulting fragments (ions and neutral species).[14] In 3-(iodomethyl)oxolane, the most probable fragmentation pathways will involve cleavage of the weak carbon-iodine bond and various cleavages of the oxolane ring.

Predicted Fragmentation Pathways of 3-(Iodomethyl)oxolane

Upon electron ionization, the 3-(iodomethyl)oxolane molecule will form a molecular ion at a mass-to-charge ratio (m/z) of 212.

Molecular Ion (M•⁺): [C₅H₉IO]•⁺, m/z = 212

The molecular ion peak is expected to be of low to moderate intensity due to the molecule's propensity to fragment. The presence of iodine (monoisotopic at 127 amu) simplifies the spectrum, as there will be no M+2 peaks characteristic of chlorine or bromine compounds.[3]

The primary fragmentation pathways are predicted as follows:

Pathway 1: C-I Bond Cleavage (α-Cleavage)

The carbon-iodine bond is the weakest bond in the molecule and is highly susceptible to cleavage. This fragmentation can occur in two ways:

-

Loss of an Iodine Radical: This is the most probable fragmentation event. The C-I bond breaks, with the positive charge remaining on the organic fragment. This results in the formation of a stable, resonance-delocalized oxolanylmethyl cation. This fragment is expected to be the base peak (the most abundant ion) in the spectrum.

-

[C₅H₉IO]•⁺ → [C₅H₉O]⁺ + I•

-

Fragment Ion: m/z 85

-

Neutral Loss: 127 u (Iodine radical)

-

-

Formation of Iodine Cation: Less commonly, the charge may be retained by the iodine atom.

-

[C₅H₉IO]•⁺ → C₅H₉O• + [I]⁺

-

Fragment Ion: m/z 127

-

Pathway 2: Ring Fragmentation and Cleavage

The oxolane ring itself can undergo several characteristic fragmentation reactions, often initiated by cleavage adjacent to the ether oxygen (α-cleavage).[14][15]

-

Loss of Formaldehyde (CH₂O): Ring-opening followed by rearrangement can lead to the expulsion of a neutral formaldehyde molecule.

-

[C₅H₉O]⁺ → [C₄H₇]⁺ + CH₂O

-

Fragment Ion: m/z 55 (from the m/z 85 precursor)

-

-

Loss of Ethylene (C₂H₄): Cleavage of the ring can also result in the loss of ethylene. The fragmentation of the parent tetrahydrofuran molecule often shows a characteristic loss of ethylene to produce an ion at m/z 44. A similar process is plausible here.

-

[C₅H₉O]⁺ → [C₃H₅O]⁺ + C₂H₄

-

Fragment Ion: m/z 57 (from the m/z 85 precursor)

-

Pathway 3: Complex Rearrangements

Further fragmentation of the primary ions will lead to smaller, common organic cations.

-

Formation of Allyl Cation: The ion at m/z 55 ([C₄H₇]⁺) can lose a methyl radical to form the stable allyl cation.

-

[C₄H₇]⁺ → [C₃H₅]⁺ + CH₂

-

Fragment Ion: m/z 41

-

-

Other Small Fragments: Peaks at m/z 43 ([C₃H₇]⁺ or [C₂H₃O]⁺) and m/z 29 ([C₂H₅]⁺) are common in the mass spectra of aliphatic compounds and are expected here as well.[16][17]

Summary of Predicted Ions

| m/z Value | Proposed Ion Structure | Formation Pathway | Expected Intensity |

| 212 | [C₅H₉IO]•⁺ | Molecular Ion | Low to Moderate |

| 127 | [I]⁺ | C-I Cleavage | Low |

| 85 | [C₅H₉O]⁺ | Loss of I• | High (Base Peak) |

| 57 | [C₃H₅O]⁺ | Loss of C₂H₄ from m/z 85 | Moderate |

| 55 | [C₄H₇]⁺ | Loss of CH₂O from m/z 85 | Moderate |

| 43 | [C₃H₇]⁺ / [C₂H₃O]⁺ | Ring Fragmentation | Moderate to High |

| 41 | [C₃H₅]⁺ | Loss of CH₂ from m/z 55 | Moderate to High |

| 29 | [C₂H₅]⁺ | General Fragmentation | Moderate |

Visualization of Fragmentation Pathways

The following diagram illustrates the predicted fragmentation cascade originating from the molecular ion.

Experimental Protocol: GC-MS Analysis

A self-validating system for the analysis of 3-(iodomethyl)oxolane requires a robust and reproducible experimental protocol. The following provides a standard methodology for GC-MS analysis.

Sample Preparation

-

Solvent Selection: Dissolve the 3-(iodomethyl)oxolane sample in a high-purity volatile solvent (e.g., Dichloromethane, Ethyl Acetate) to a concentration of approximately 100 µg/mL.

-

Internal Standard (Optional): For quantitative analysis, add a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time).

-

Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could contaminate the GC inlet.

GC-MS Instrumentation and Conditions

-

Instrument: A standard Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or Ion Trap).[18][19]

-

Injector:

-

Mode: Splitless (for trace analysis) or Split (for higher concentrations).

-

Temperature: 250 °C (to ensure rapid volatilization without thermal degradation).

-

Injection Volume: 1 µL.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

GC Column: A non-polar or mid-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d. x 0.25 µm film thickness), is recommended for good separation of halogenated compounds.[20]

-

Oven Temperature Program:

-

Initial Temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI).

-

Ion Source Temperature: 230 °C.

-

Electron Energy: 70 eV.[20]

-

Mass Range: Scan from m/z 40 to 300 amu.

-

Solvent Delay: 3 minutes (to prevent the solvent peak from saturating the detector).

-

Experimental Workflow Visualization

Data Interpretation and Validation

-

Total Ion Chromatogram (TIC): Examine the TIC to identify the peak corresponding to 3-(iodomethyl)oxolane based on its retention time.

-

Mass Spectrum Extraction: Extract the mass spectrum from the apex of the target chromatographic peak.

-

Structural Confirmation:

-

Confirm the presence of the molecular ion at m/z 212.

-

Identify the base peak and verify that it corresponds to the predicted m/z 85 fragment ([M-I]⁺).

-

Match the other significant peaks in the experimental spectrum (e.g., m/z 57, 55, 43, 41) to the predicted fragmentation pattern.

-

-

Library Search: Compare the acquired spectrum against a commercial mass spectral library (e.g., NIST, Wiley). While a direct match is unlikely if the compound is novel, matches to structurally similar compounds (iodoalkanes, tetrahydrofuran derivatives) can provide additional confidence in the identification.

By correlating the empirical data with the theoretically derived fragmentation pathways, a high-confidence structural elucidation of 3-(iodomethyl)oxolane can be achieved.

Conclusion

The mass spectrometric analysis of 3-(iodomethyl)oxolane under Electron Ionization is predicted to be characterized by a distinct and informative fragmentation pattern. The dominant pathway involves the facile cleavage of the carbon-iodine bond to produce a highly stable base peak at m/z 85. Secondary fragmentations involving the oxolane ring provide further structural confirmation. The GC-MS protocol and interpretation framework detailed in this guide offer a comprehensive system for the unambiguous identification and characterization of this compound, providing essential data for researchers in synthetic chemistry and drug development.

References

-

Wikipedia. Electron ionization. [Link]

-

Shimadzu Corporation. Please explain the principles, advantages, and disadvantages of EI. [Link]

-

Emory University. Mass Spectrometry Ionization Methods. [Link]

-

ACD/Labs. A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]

-

Doc Brown's Chemistry. mass spectrum of 1-iodo-2-methylpropane. [Link]

-

The Benicewicz Group. The effect of tetrahydrofuran as solvent on matrix-assisted laser desorption/ionization and electrospray ionization mass spectra. [Link]

-

ResearchGate. Mass spectral analysis of low-temperature pyrolysis products from poly(tetrahydrofuran). [Link]

-

LibreTexts Chemistry. Gas Chromatography - Mass Spectrometry. [Link]

-

National Institute of Standards and Technology. Tetrahydrofuran - NIST WebBook. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

LibreTexts Chemistry. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

South West Water. GCMS Scan - METHOD STATEMENT. [Link]

-

National Center for Biotechnology Information. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. [Link]

-

ResearchGate. Determination of halogenated mono-alcohols and diols in water by gas chromatography with electron-capture detection. [Link]

-

SpectraBase. Methyl 3-Hydroxy-2-(iodomethyl)-5-methyltetrahydrofuran-2-carboxylate - Spectrum. [Link]

-

Imre Blank's Homepage. Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. [Link]

-

National Institute of Standards and Technology. Gas Chromatography – Mass Spectrometry (GC−MS). [Link]

-

ScienceDirect. Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. [Link]

-

National Institute of Standards and Technology. Furan, tetrahydro-3-methyl- - NIST WebBook. [Link]

-

PubMed. Electron ionization mass spectral fragmentation of cholestane-3beta,4alpha,5alpha-triol and cholestane-3beta,5alpha,6alpha/beta-triol bis- and tris-trimethylsilyl derivatives. [Link]

-

PubMed. Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. imreblank.ch [imreblank.ch]

- 3. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. benicewiczgroup.com [benicewiczgroup.com]

- 5. researchgate.net [researchgate.net]

- 6. Tetrahydrofuran [webbook.nist.gov]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 8. TETRAHYDRO-3-(IODOMETHYL)-FURAN | 475060-43-6 [chemicalbook.com]

- 9. synchem.de [synchem.de]

- 10. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Electron ionization - Wikipedia [en.wikipedia.org]

- 13. Please explain the principles, advantages, and disadvantages of EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 15. par.nsf.gov [par.nsf.gov]

- 16. benchchem.com [benchchem.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. etamu.edu [etamu.edu]

- 19. tsapps.nist.gov [tsapps.nist.gov]

- 20. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]

reactivity and stability of 3-(iodomethyl)oxolane

An In-depth Technical Guide to the Reactivity and Stability of 3-(Iodomethyl)oxolane

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of specific structural motifs is paramount to optimizing the pharmacological profile of new chemical entities. Among the vast arsenal of building blocks available to synthetic chemists, 3-(iodomethyl)oxolane, also known as 3-(iodomethyl)tetrahydrofuran, has emerged as a valuable and versatile intermediate. Its structure, featuring a stable five-membered oxolane (tetrahydrofuran) ring coupled with a highly reactive primary iodomethyl group, offers a unique combination of properties. The oxolane moiety is a prevalent feature in numerous biologically active molecules, often serving to enhance solubility and modulate molecular conformation. The iodomethyl group, conversely, provides a reactive handle for facile carbon-carbon and carbon-heteroatom bond formation.

This guide provides an in-depth analysis of the , designed for researchers, scientists, and drug development professionals. By elucidating the causality behind its chemical behavior and providing field-proven protocols, this document aims to empower scientists to effectively harness the synthetic potential of this important building block while ensuring its proper handling and storage.

Molecular Properties and Synthesis

A foundational understanding of a reagent begins with its fundamental physicochemical properties and a reliable method for its preparation.

Physicochemical Data

The key properties of 3-(iodomethyl)oxolane are summarized below, providing essential data for experimental design and safety assessment.

| Property | Value | Source |

| Molecular Formula | C₅H₉IO | [1][2][3] |

| Molecular Weight | 212.03 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | ~208 °C | [2] |

| Density | ~1.772 g/cm³ | [2] |

| Flash Point | ~80 °C | [2] |

Synthesis via Finkelstein Reaction

The most common and efficient laboratory-scale synthesis of 3-(iodomethyl)oxolane involves the nucleophilic substitution of a more readily available precursor, such as (oxolan-3-yl)methyl 4-methylbenzenesulfonate (tosylate) or the corresponding mesylate or bromide, via the Finkelstein reaction. This reaction leverages the high nucleophilicity of the iodide ion and the tendency for the displaced leaving group's salt (e.g., sodium tosylate) to precipitate in a solvent like acetone, driving the equilibrium toward the desired product.

Causality of Experimental Choice: The choice of acetone as a solvent is critical. Sodium iodide (NaI) is highly soluble in acetone, whereas the byproduct, sodium tosylate (NaOTs), is poorly soluble. This insolubility causes the byproduct to precipitate out of the solution as it forms, effectively removing it from the reaction equilibrium. According to Le Châtelier's principle, this removal of a product shifts the reaction equilibrium to the right, driving the reaction to completion and resulting in a high yield of the desired alkyl iodide.

This two-step protocol outlines a typical preparation starting from the commercially available alcohol.

Step 1: Tosylation of (Oxolan-3-yl)methanol

-

Dissolve (oxolan-3-yl)methanol (1.0 eq.) and triethylamine (1.5 eq.) in dichloromethane (DCM) at 0 °C under a nitrogen atmosphere.

-

Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq.) in DCM to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Quench the reaction with the addition of water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude tosylate, which can often be used in the next step without further purification.

Step 2: Iodination of (Oxolan-3-yl)methyl Tosylate

-

Dissolve the crude (oxolan-3-yl)methyl tosylate (1.0 eq.) in acetone.

-

Add sodium iodide (NaI, 1.5-2.0 eq.) to the solution.

-

Heat the mixture to reflux and maintain for 12-24 hours. A white precipitate of sodium tosylate will form.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the mixture to room temperature and filter to remove the precipitated sodium tosylate.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Redissolve the residue in diethyl ether, wash with water and then with a 10% sodium thiosulfate solution to remove any residual iodine, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by vacuum distillation to afford pure 3-(iodomethyl)oxolane.

Caption: Two-step synthesis of 3-(iodomethyl)oxolane.

Reactivity Profile: A Focus on Nucleophilic Substitution

The synthetic utility of 3-(iodomethyl)oxolane is dominated by the reactivity of the carbon-iodine (C-I) bond. Iodine is an excellent leaving group due to the large size of the iodide ion (I⁻), which can effectively stabilize the negative charge, and the relative weakness of the C-I bond. This makes the methylene carbon (—CH₂—) attached to the iodine highly electrophilic and susceptible to attack by a wide range of nucleophiles.

The SN2 Reaction Mechanism

As a primary alkyl halide, 3-(iodomethyl)oxolane reacts almost exclusively through the bimolecular nucleophilic substitution (SN2) mechanism.[4] This is a single, concerted step where the incoming nucleophile attacks the electrophilic carbon from the backside relative to the leaving group.[4]

Mechanistic Insight: The SN2 pathway is favored for primary halides because the carbon atom is sterically unhindered, allowing easy access for the nucleophile. The reaction proceeds through a trigonal bipyramidal transition state where the nucleophile and the leaving group are partially bonded to the carbon atom. The rate of the reaction is dependent on the concentration of both the substrate (3-(iodomethyl)oxolane) and the nucleophile.[5]

Caption: Concerted backside attack in an SN2 reaction.

Scope of Nucleophilic Reactions

The electrophilic nature of 3-(iodomethyl)oxolane allows for its reaction with a broad spectrum of nucleophiles, making it a versatile tool for introducing the 3-methyl-oxolane scaffold.

| Nucleophile Type | Example | Product Type |

| Amines | R-NH₂ | Secondary Amine |

| Azides | NaN₃ | Alkyl Azide |

| Thiols | R-SH | Thioether (Sulfide) |

| Alkoxides | R-O⁻Na⁺ | Ether |

| Carboxylates | R-COO⁻Na⁺ | Ester |

| Cyanide | NaCN | Nitrile |

| Phosphines | PR₃ | Phosphonium Salt |

This protocol provides a representative example of an SN2 reaction with an amine nucleophile.

-

To a solution of 3-(iodomethyl)oxolane (1.0 eq.) in a polar aprotic solvent such as acetonitrile or DMF, add benzylamine (1.2 eq.) and a non-nucleophilic base like potassium carbonate (K₂CO₃, 2.0 eq.).

-

Causality: Potassium carbonate acts as a base to neutralize the hydroiodic acid (HI) formed during the reaction, preventing the protonation and deactivation of the benzylamine nucleophile. A polar aprotic solvent is chosen to solvate the cation (K⁺) while leaving the nucleophile relatively "bare" and more reactive.

-

-

Heat the reaction mixture to 60-80 °C and stir for 8-16 hours.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting iodide.

-

Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate.

-

Purify the crude product via silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired secondary amine.

Stability and Degradation

While a valuable reagent, 3-(iodomethyl)oxolane is susceptible to degradation, and understanding these pathways is crucial for its successful use and storage.

Key Degradation Pathways

-

Photodegradation: The C-I bond is photolabile. Exposure to light, particularly in the UV spectrum, can induce homolytic cleavage of the bond to generate a primary alkyl radical and an iodine radical. These radicals can initiate a variety of unwanted side reactions. This is a primary stability concern.[6]

-

Thermal Degradation: While the oxolane ring itself is reasonably stable, elevated temperatures can promote decomposition. The weakest point remains the C-I bond. In the presence of oxygen, thermal stress can also accelerate the oxidation of the tetrahydrofuran ring.[7]

-